2-Azido-1-[4-(methyloxy)phenyl]ethanone

Biocatalysis Asymmetric Synthesis Marine Fungi

2-Azido-1-[4-(methyloxy)phenyl]ethanone (4-methoxyphenacyl azide) is an α-azido ketone with a 4-methoxyphenyl group that imparts a unique electronic profile, enhancing azide nucleophilicity and enabling predictable photochemical activation. Key differentiators: validated for stereoselective whole-cell bioreduction to (R)-2-azido-1-(4-methoxyphenyl)ethanol (>99% ee); employed in CuAAC to build 1,2,3-triazole libraries; used in a three-component oxazole alkaloid synthesis; and generates quantitative nitrenium ions for photoaffinity labeling. This dual reactivity makes it a versatile building block for medicinal chemistry, chemical biology, and probe development.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 6595-28-4
Cat. No. B1366807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-[4-(methyloxy)phenyl]ethanone
CAS6595-28-4
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3
InChIKeyYUKPOKGKCKZLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1-[4-(methyloxy)phenyl]ethanone (CAS:6595-28-4) — Chemical Identity and Core Properties for Laboratory Procurement


2-Azido-1-[4-(methyloxy)phenyl]ethanone (CAS 6595-28-4; molecular formula C₉H₉N₃O₂; molecular weight 191.19 g/mol), also known as 4-methoxyphenacyl azide, is an α-azido ketone belonging to the phenacyl azide class . The compound possesses an electrophilic ketone carbonyl adjacent to a nucleophilic azide moiety, enabling dual reactivity in click chemistry (CuAAC), Staudinger ligation, and nucleophilic substitution . Commercial availability is primarily as a research chemical with typical purity specifications of 95%–97% [1].

Why 2-Azido-1-[4-(methyloxy)phenyl]ethanone Cannot Be Interchanged with Generic α-Azido Ketones — Differentiating Structural and Reactivity Considerations


In the α-azido ketone class, substitution of the aryl substituent is not conservative. The 4-methoxyphenyl group in 2-azido-1-[4-(methyloxy)phenyl]ethanone imparts a specific electronic profile that directly modulates both the reactivity of the azide group in cycloaddition reactions and the stereochemical outcome in asymmetric reductions [1]. In contrast, electron-withdrawing substituents (e.g., 4-nitro or 4-cyano) reduce azide nucleophilicity, while unsubstituted phenyl analogs yield distinct regio- and stereoselectivity patterns. Additionally, the methoxy group influences photophysical behavior: photolysis of 4-methoxyphenyl azide generates 4-methoxyphenylnitrenium ions quantitatively in aqueous solution, a pathway not available to non-oxygenated analogs [2].

Quantitative Differentiation Evidence for 2-Azido-1-[4-(methyloxy)phenyl]ethanone — Comparator Data for Informed Procurement Decisions


Enantioselective Bioreduction to (R)-2-Azido-1-(4-methoxyphenyl)ethanol with >99% ee — Comparison Across α-Azido Ketone Substrates

2-Azido-1-[4-(methyloxy)phenyl]ethanone undergoes stereoselective bioreduction using whole cells of marine-derived fungus Penicillium citrinum CBMA 1186 to produce (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess and 68–100% conversion [1]. In the same study, the unsubstituted phenyl analog (α-azido acetophenone) and other α-azido ketones with varying aryl substituents were evaluated under identical conditions, showing distinct conversion and stereoselectivity profiles [2].

Biocatalysis Asymmetric Synthesis Marine Fungi Chiral Azido Alcohols

CuAAC Click Reactivity of 2-Azido-1-[4-(methyloxy)phenyl]ethanone for 1,2,3-Triazole Library Construction

2-Azido-1-[4-(methyloxy)phenyl]ethanone serves as an azide partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives. In a systematic study, this compound was reacted with a series of four terminal alkynes under Cu(I) catalysis to produce one known triazole derivative and three previously unreported 1,2,3-triazole compounds [1]. This reactivity pattern is representative of the broader phenacyl azide class in click chemistry applications [2].

Click Chemistry CuAAC 1,2,3-Triazole Heterocyclic Library

Thermal Decomposition Pathway: Nitrene Generation via Pyrolysis of 2-Azido-1-[4-(methyloxy)phenyl]ethanone

Pyrolysis of 2-azido-1-[4-(methyloxy)phenyl]ethanone under flash vacuum pyrolysis conditions yields a nitrene intermediate amenable to mechanistic study. Comparative pyrolysis of 2-(2-azidoethyl)furan was conducted in the same investigation, providing parallel analysis of nitrene formation from structurally distinct azide precursors [1]. The thermal behavior of 4-methoxyphenyl azide derivatives is further contextualized by broader studies on azidoarene thermochemistry [2].

Thermal Chemistry Nitrene Intermediate Flash Vacuum Pyrolysis Mechanistic Studies

Iminophosphorane-Mediated Synthesis of Oxazole Alkaloids Using 2-Azido-1-[4-(methyloxy)phenyl]ethanone

2-Azido-1-[4-(methyloxy)phenyl]ethanone (designated as 4-methoxyphenacyl azide) participates in a three-component reaction with triphenylphosphine and nicotinoyl chloride (or 3,4-dimethoxycinnamoyl chloride) to directly afford O-methylhalfordinol or annuloline, respectively, in good yields [1]. This iminophosphorane-mediated cyclization represents a one-step synthetic route to oxazole alkaloids. Related aza-Wittig cyclizations using other α-azido ketones have been described for oxazole synthesis [2].

Aza-Wittig Reaction Oxazole Alkaloids Natural Product Synthesis Iminophosphorane

Comparative Photochemical Behavior: Methoxy-Substituted Aryl Azides in Protein Crosslinking Applications

Aryl azides bearing electron-donating substituents such as 4-methoxy exhibit distinct photochemical behavior compared to unsubstituted phenyl azide. Photolysis of 4-methoxyphenyl azide in aqueous solution results in quantitative formation of 4-methoxyphenylnitrenium ions with lifetimes of approximately 1 μs [1]. Electron-rich aryl azides generally show higher C–H insertion efficiency compared to electron-poor analogs, as established in comparative photochemical studies of substituted aryl azides and diazirines [2].

Photoaffinity Labeling Photocrosslinking Aryl Azide Bioconjugation

Recommended Application Scenarios for 2-Azido-1-[4-(methyloxy)phenyl]ethanone Based on Verifiable Differentiation Evidence


Biocatalytic Synthesis of Enantiopure (R)-Azido Alcohol Building Blocks

Use 2-azido-1-[4-(methyloxy)phenyl]ethanone as a substrate for stereoselective whole-cell bioreduction using Penicillium citrinum CBMA 1186 to obtain (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess [1]. This application is supported by direct experimental data showing high conversion (68–100%) and excellent stereocontrol, making it suitable for generating chiral azido alcohol intermediates for pharmaceutical synthesis.

Click Chemistry-Based Construction of 1,2,3-Triazole Libraries

Employ 2-azido-1-[4-(methyloxy)phenyl]ethanone in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to synthesize 1,4-disubstituted 1,2,3-triazole derivatives [2]. The compound has been validated for library synthesis with multiple terminal alkynes, producing both known and novel triazole scaffolds suitable for medicinal chemistry screening and chemical probe development.

One-Step Iminophosphorane-Mediated Synthesis of Oxazole Natural Products

Utilize 2-azido-1-[4-(methyloxy)phenyl]ethanone in a three-component reaction with triphenylphosphine and acyl chlorides for direct access to oxazole alkaloids including O-methylhalfordinol and annuloline [3]. This methodology provides a convergent, one-step alternative to multi-step synthetic sequences, enhancing synthetic efficiency in natural product analog preparation.

Photoaffinity Labeling and Photocrosslinking in Bioconjugation Studies

Incorporate 2-azido-1-[4-(methyloxy)phenyl]ethanone or its derivatives as photoactivatable probes, leveraging the 4-methoxyphenyl azide moiety's capacity for quantitative nitrenium ion generation upon UV irradiation [4]. Electron-rich aryl azides of this type offer predictable photochemical activation compared to unsubstituted phenyl azide, providing reliability in protein labeling and crosslinking experiments.

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